![molecular formula C9H11N3 B15238433 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic aromatic amine It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent methylation and amination steps yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. It can bind to DNA and proteins, potentially leading to the inhibition of key biological processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.
相似化合物的比较
Similar Compounds
- (7-Methylimidazo[1,2-A]pyridin-3-YL)(phenyl)methanone
- (7-Methylimidazo[1,2-A]pyridin-3-YL)(4-methylphenyl)methanone
- (7-Methylimidazo[1,2-A]pyridin-3-YL)(3-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-7-2-3-12-8(5-10)6-11-9(12)4-7/h2-4,6H,5,10H2,1H3 |
InChI 键 |
DREWDYPXEFVAMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N2C=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


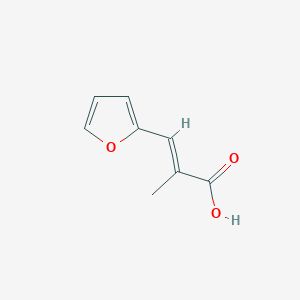
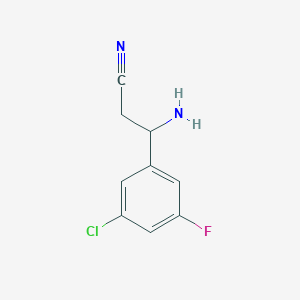
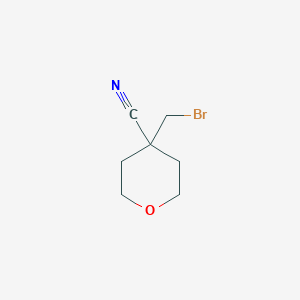
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
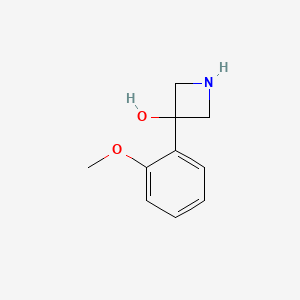


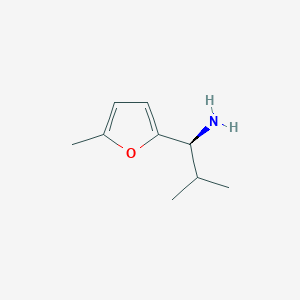
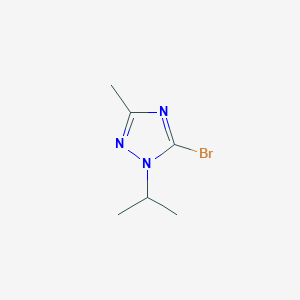
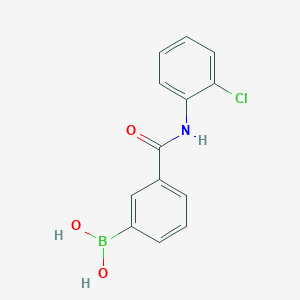
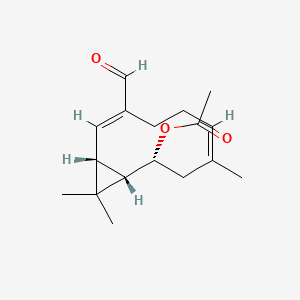
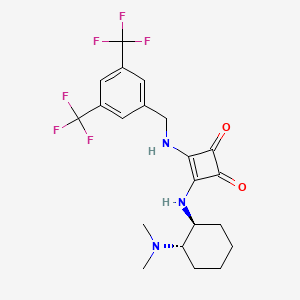

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
